molecular formula C17H24N4O5S B3529351 N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B3529351
M. Wt: 396.5 g/mol
InChI Key: NAUJCPRKFHRGBT-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both morpholine and piperazine rings in its structure contributes to its unique chemical and biological characteristics.

Properties

IUPAC Name

N-[4-[4-(morpholine-4-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c1-14(22)18-15-2-4-16(5-3-15)27(24,25)21-8-6-19(7-9-21)17(23)20-10-12-26-13-11-20/h2-5H,6-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUJCPRKFHRGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-nitrophenylsulfonyl chloride with piperazine to form 4-(4-nitrophenylsulfonyl)piperazine.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 4-(4-aminophenylsulfonyl)piperazine is then acylated with chloroacetyl chloride to form N-(4-{[4-(4-chloroacetyl)piperazinyl]sulfonyl}phenyl)acetamide.

    Morpholine Introduction: Finally, the chloroacetyl group is substituted with morpholine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide N-oxide.

    Reduction: this compound sulfide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleotides required for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide N-oxide
  • This compound sulfide
  • This compound derivatives with different substituents on the acetamide group

Uniqueness

The unique combination of morpholine and piperazine rings, along with the sulfonyl and acetamide groups, gives this compound distinct chemical and biological properties. Its ability to inhibit DHFR and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

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